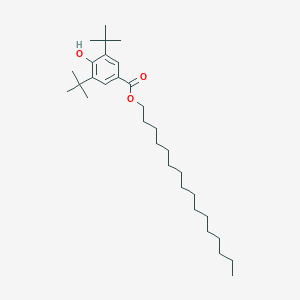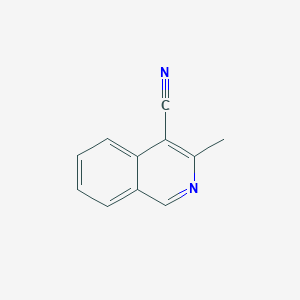
4-シアノ-3-メチルイソキノリン
概要
説明
4-Cyano-3-methylisoquinoline is an organic compound with the molecular formula C₁₁H₈N₂. It is a derivative of isoquinoline, characterized by the presence of a cyano group at the fourth position and a methyl group at the third position.
科学的研究の応用
4-Cyano-3-methylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Acts as an inhibitor of protein kinase A, making it useful in studying cellular signaling pathways.
Medicine: Demonstrates antimalarial activity by inhibiting the sodium efflux pump PfATP4 in Plasmodium falciparum. It is also being explored for its potential in treating other parasitic infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
- Primary Target : 4-Cyano-3-methylisoquinoline inhibits the sodium efflux pump PfATP4 in the human malaria parasite Plasmodium falciparum .
- Resulting Changes : Accumulation of Na+ inside the intracellular parasites causes swelling and lysis of infected erythrocytes. This is attributed to the new permeability pathways induced by the parasite in the erythrocyte membrane .
- Downstream Effects : Lysis of infected erythrocytes due to Na+ accumulation affects parasite viability .
- ADME Properties : 4-Cyano-3-methylisoquinoline is cell-permeable, reversible, and specific. Its IC50 for PKA inhibition is in the micromolar range .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
4-Cyano-3-methylisoquinoline plays a significant role in biochemical reactions. It is known to interact with protein kinase A, a key enzyme involved in numerous cellular processes . The interaction between 4-Cyano-3-methylisoquinoline and protein kinase A is competitive with respect to ATP . This compound shows only weak inhibitory activities against other enzymes such as Ca2±dependent protein kinase (CDPK), MLCK, PKC, and cyclic nucleotide-binding phosphatase .
Cellular Effects
4-Cyano-3-methylisoquinoline has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting protein kinase A, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria, in in vitro studies .
Molecular Mechanism
The molecular mechanism of 4-Cyano-3-methylisoquinoline involves its binding interactions with biomolecules and its influence on gene expression. It acts as a competitive inhibitor of protein kinase A, binding to the active site of the enzyme and preventing ATP from binding . This inhibition can lead to changes in gene expression and cellular processes.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 4-Cyano-3-methylisoquinoline continues to exert its inhibitory effects on protein kinase A
Metabolic Pathways
Given its inhibitory effect on protein kinase A, it may influence pathways regulated by this enzyme .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-methylisoquinoline typically involves the cyclization of ortho-substituted benzaldehydes with nitriles. One common method includes the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization . Another approach involves the use of ortho-bromoaryl ketones, terminal alkynes, and acetonitrile in the presence of a copper (I) catalyst to produce isoquinolines via a three-component cyclization reaction .
Industrial Production Methods: Industrial production of 4-Cyano-3-methylisoquinoline may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 4-Cyano-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinolines.
Substitution: Various substituted isoquinolines depending on the reagent used
類似化合物との比較
- 4-Cyano-3-fluoroisoquinoline
- 4-Cyano-3-isopropoxyisoquinoline
- 4-Cyano-3-methylbenzoic acid
Comparison: 4-Cyano-3-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, while 4-Cyano-3-fluoroisoquinoline may exhibit similar inhibitory effects on protein kinase A, the presence of a fluorine atom can alter its pharmacokinetic properties. Similarly, 4-Cyano-3-isopropoxyisoquinoline may have different solubility and reactivity profiles due to the isopropoxy group .
特性
IUPAC Name |
3-methylisoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-11(6-12)10-5-3-2-4-9(10)7-13-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWLGBJCLZDZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274328 | |
| Record name | 4-cyano-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161468-32-2 | |
| Record name | 3-Methyl-4-isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161468-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-cyano-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-cyano-3-methylisoquinoline interact with its target and what are the downstream effects?
A1: 4-cyano-3-methylisoquinoline is a known inhibitor of protein kinase A (PKA) [, , , , ]. It acts by competitively binding to the catalytic subunit of PKA, preventing the phosphorylation of downstream target proteins [, , , ]. This inhibition of PKA activity can have various downstream effects depending on the cellular context.
Q2: What is the structural characterization of 4-cyano-3-methylisoquinoline?
A2:
Q3: Can you describe the Structure-Activity Relationship (SAR) of 4-cyano-3-methylisoquinoline?
A3: While specific SAR data for 4-cyano-3-methylisoquinoline is limited in the provided abstracts, one study investigating phenolphthalein derivatives as calcium channel blockers provides some insights relevant to structural modifications and their impact on activity [].
Q4: What are the in vitro and in vivo efficacy findings for 4-cyano-3-methylisoquinoline?
A4: In vitro studies have demonstrated that 4-cyano-3-methylisoquinoline effectively inhibits PKA activity [, , , ]. For instance, it reversed the inhibitory effect of cAMP on c-mos mRNA polyadenylation in rat oocytes [] and enhanced norepinephrine-induced ERK1/2 phosphorylation in CHO-K1 cells [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


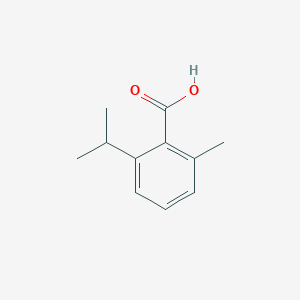
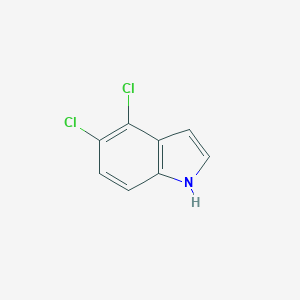
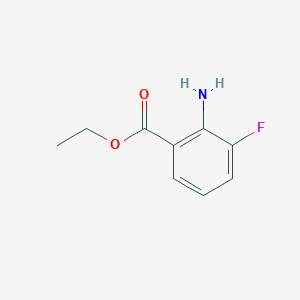
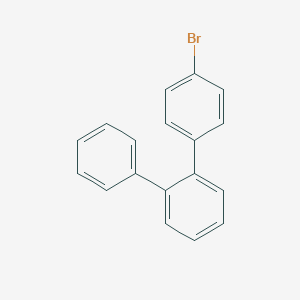

![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)
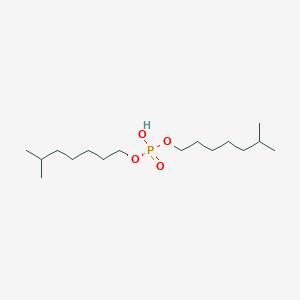
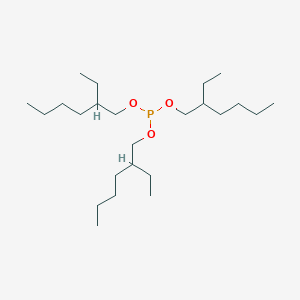
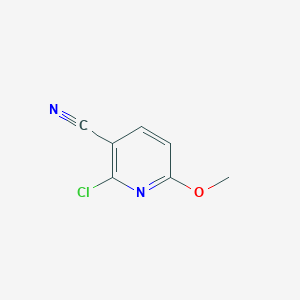
![[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)](/img/structure/B179379.png)
